Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride is a chemical compound with significant relevance in medicinal chemistry, particularly as a synthetic intermediate for the drug Febuxostat, which is used to manage gout by inhibiting xanthine oxidase. This compound is characterized by its thiazole structure, which contributes to its biological activity and pharmacological properties.
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride is derived from various synthetic pathways involving thiazole derivatives. It is classified under the category of thiazolecarboxylates, which are known for their diverse biological activities. The compound's molecular formula is , and it has a molecular weight of approximately 299.77 g/mol when in hydrochloride form .
The synthesis of Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride typically involves several key steps:
The molecular structure of Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride features a thiazole ring fused with an aromatic hydroxyphenyl group. The structural representation includes:
The compound's structural formula can be represented as follows:
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride participates in several chemical reactions that are pivotal for its applications:
These reactions are essential for modifying the compound for specific pharmaceutical applications .
The mechanism of action for Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride primarily relates to its role as an intermediate in synthesizing Febuxostat, a selective inhibitor of xanthine oxidase. By inhibiting this enzyme, Febuxostat reduces uric acid production in the body, thereby alleviating symptoms associated with gout.
When Febuxostat is administered, it competes with hypoxanthine and xanthine for binding to xanthine oxidase, leading to decreased uric acid levels. This mechanism is crucial for managing hyperuricemia associated with gout .
The compound exhibits high purity levels (>98% HPLC) when synthesized correctly, making it suitable for pharmaceutical applications .
Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride has several scientific uses:
The construction of the substituted thiazole core in Ethyl 2-(4-Hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydrochloride (CAS 399017-10-8) follows convergent multi-step sequences, leveraging classic heterocyclic formation strategies. The primary route employs a modified Hantzsch thiazole synthesis, where ethyl 2-chloroacetoacetate reacts with thiourea in the presence of 4-hydroxybenzaldehyde derivatives under mild basic conditions (pH 7.5-8.5) to form the 2,4-disubstituted thiazole ring [9]. Critical functionalization at the 5-position occurs through in situ esterification, while the 4-methyl group originates from the α-chloroketone precursor. This pathway requires precise stoichiometric control, with optimal yields (68-72%) achieved at 60-65°C in ethanol/water mixtures, minimizing decarboxylation byproducts [7]. Alternative routes involve pre-formation of 4-methyl-5-carboxythiazole intermediates followed by Pd-catalyzed Suzuki coupling with 4-hydroxyphenylboronic acids, though this method faces challenges in regioselectivity and requires protection/deprotection of the phenolic hydroxyl group [3] [10].
Table 1: Key Intermediates in Thiazole Core Assembly
Intermediate | Function | Synthetic Challenge |
---|---|---|
Ethyl 2-chloroacetoacetate | Provides C4-methyl and C5-ester groups | Thermal instability |
4-Hydroxybenzaldehyde derivatives | Introduces C2-aryl substituent | Competing aldol side reactions |
4-Methylthiazole-5-carboxylate | Core scaffold for functionalization | Sensitivity to oxidative degradation |
Post-cyclization modifications include selective O-alkylation of the 4-hydroxyphenyl group for febuxostat precursor synthesis, where isobutyl bromide introduces the 2-methylpropoxy chain under phase-transfer conditions (tetrabutylammonium bromide, 50% NaOH) [1] [4]. This step necessitates anhydrous environments to prevent hydrolysis of the thiazole ester, with reaction progress monitored by HPLC to maintain intermediates at >98.0% purity (HPLC) before hydrochloride salt formation [1] [8].
Conversion of the free base (CAS 161797-99-5) to the hydrochloride salt (CAS 399017-10-8) employs gas-phase HCl absorption in non-polar solvents, enhancing crystallinity and stability. The reaction follows:$$\ce{C13H13NO3S + HCl_{(g)} -> C13H14ClNO3S}$$Controlled HCl bubbling into ethyl acetate solutions of the free base (0-5°C) yields the hydrochloride salt with >98% conversion efficiency when using stoichiometric HCl (1.05 equiv) [8]. Catalytic moisture scavengers like trimethyl orthoformate (0.5 mol%) suppress hydrate formation during crystallization, critical for obtaining the desired "white to light yellow crystalline powder" [1] [4]. Recrystallization optimization reveals ethanol/MTBE (1:4 v/v) as ideal for high-purity crystals (299.77 g/mol formula weight), with cooling rates of 0.5°C/min minimizing inclusion of solvates. XRPD analysis confirms consistent polymorphic Form I across batches when using anti-solvent crystallization below 15°C [1] [8].
Table 2: Hydrochloride Salt Formation Parameters
Parameter | Optimal Condition | Effect on Product Quality |
---|---|---|
HCl Equivalents | 1.05 eq | Prevents dihydrochloride formation |
Temperature | 0-5°C during addition | Controls exotherm, reduces degradation |
Solvent System | Ethyl acetate + MTBE | Enhances crystal habit & filterability |
Moisture Control | 0.5% TMOF | Suppresses hydrate formation |
Final pH | 2.5-3.0 (aqueous slurry) | Ensures complete protonation |
Solvent reduction strategies significantly improve the sustainability profile of thiazole intermediate manufacturing. Key advances include:
Process mass intensity (PMI) metrics show a 58% reduction versus traditional routes through solvent-conscious protocols, with E-factors dropping from 126 to 53. These align with pharmaceutical industry green chemistry objectives while meeting stringent purity specifications (>98.0% HPLC) required for febuxostat intermediate applications [1] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0